molecular formula C20H15NO3 B5410343 N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide

N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide

Cat. No.: B5410343
M. Wt: 317.3 g/mol
InChI Key: ZPGPDXWFMANOPN-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation and amidation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide is unique due to its specific combination of a furan ring, phenyl group, and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds.

Properties

IUPAC Name

N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-18(19-7-4-14-24-19)13-10-15-8-11-17(12-9-15)21-20(23)16-5-2-1-3-6-16/h1-14H,(H,21,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGPDXWFMANOPN-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.